molecular formula C17H17FN4O B2704664 2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine CAS No. 866050-71-7

2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine

Cat. No.: B2704664
CAS No.: 866050-71-7
M. Wt: 312.348
InChI Key: BDFDRABYLYWFQF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure combining a fluorophenyl group, a methyl group, and a morpholino group attached to an imidazo[1,2-a]pyrimidine core, which contributes to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a condensation reaction between 2-aminopyrimidine and an α-haloketone can form the imidazo[1,2-a]pyrimidine scaffold.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the imidazo[1,2-a]pyrimidine core.

    Morpholino Group Addition: The morpholino group can be introduced via nucleophilic substitution or through a Mannich reaction involving formaldehyde and morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. Pathways involved may include inhibition of kinase activity, interference with DNA replication, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Fluorophenyl)-5-methylimidazo[1,2-a]pyrimidine
  • 2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine

Uniqueness

2-(4-Fluorophenyl)-7-methyl-5-morpholinoimidazo[1,2-a]pyrimidine is unique due to the presence of the morpholino group, which can enhance its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities and therapeutic potential.

Properties

IUPAC Name

4-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c1-12-10-16(21-6-8-23-9-7-21)22-11-15(20-17(22)19-12)13-2-4-14(18)5-3-13/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFDRABYLYWFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)N3CCOCC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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